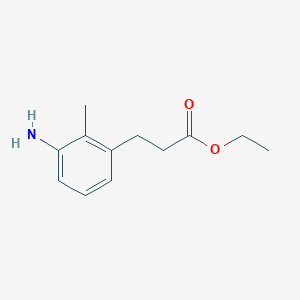

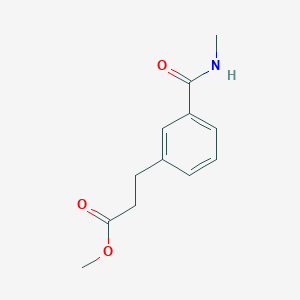

Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate

概要

説明

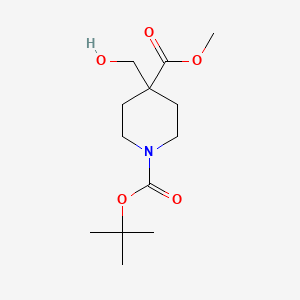

“Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate” is a chemical compound with the molecular formula C12H15NO3. It contains a total of 37 atoms, including 17 Hydrogen atoms, 13 Carbon atoms, 3 Nitrogen atoms, and 4 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate” is quite complex. It includes a methylcarbamoyl group attached to a phenyl group, which is further attached to a propanoate group . The exact 3D structure would require more detailed analysis or computational modeling.科学的研究の応用

1. Anti-inflammatory Activities

- Study: "Four new phenolic compounds from the tender leaves of Eucommia ulmoides Oliv. and their anti-inflammatory activities" by Ren et al. (2021).

- Key Insights: This study discovered new phenolic compounds, including methyl 3-(3,4-dihydroxyphenyl)-propanoate, from Eucommia ulmoides Oliv. leaves. They demonstrated modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells, indicating potential anti-inflammatory effects.

- Reference: Ren et al., 2021.

2. Synthesis of Pharmaceutical Compounds

- Study: "Novel Asymmetric Synthesis of (S)-Esmolol Using Hydrolytic Kinetic Resolution" by Narsaiah and Kumar (2011).

- Key Insights: Describes an efficient asymmetric synthesis process for (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, indicating a methodology to create specific pharmaceutical compounds.

- Reference: Narsaiah & Kumar, 2011.

3. Investigation of Synthetic Routes

- Study: "Investigation of Synthetic Routes towards Derivatives of 3‐(Phenylsulfonimidoyl)propanoic Acid" by Tye and Skinner (2002).

- Key Insights: Explores the synthesis of various 3-(phenylsulfonimidoyl)propanoate derivatives, discussing strategies for the imination of the key sulfoxide methyl 3-(penylsulfinyl)propanoate. This research could help in understanding complex synthetic pathways of related compounds.

- Reference: Tye & Skinner, 2002.

4. Ketoprofen Prodrugs

- Study: "In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity" by Mazumder et al. (2021).

- Key Insights: Discusses the synthesis and potential of ketoprofen ester prodrugs, including methyl 2-(3-benzoyl phenyl) propanoate. The study focuses on reducing the hepatotoxicity and gastrointestinal irritation of ketoprofen, highlighting its relevance in improving drug safety.

- Reference: Mazumder et al., 2021.

Safety And Hazards

While specific safety and hazard data for “Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate” is not available, general precautions should be taken while handling this compound. This includes avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .

特性

IUPAC Name |

methyl 3-[3-(methylcarbamoyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13-12(15)10-5-3-4-9(8-10)6-7-11(14)16-2/h3-5,8H,6-7H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFVLVXODROHJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

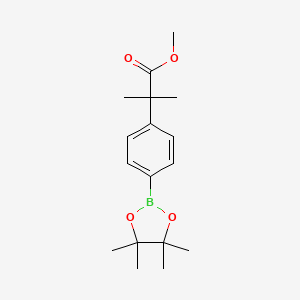

![2-Methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400288.png)

![1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine](/img/structure/B1400292.png)

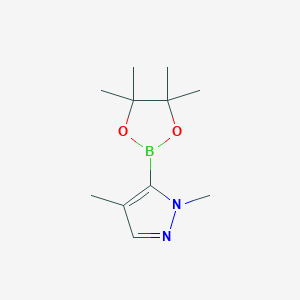

![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B1400293.png)